molecular formula C10H17ClN2O4 B1443879 (R,R)-5-(1-Boc-amino-2-hydroxyethyl)-3-chloro-4,5-dihydroisoxazole CAS No. 1329611-55-3

(R,R)-5-(1-Boc-amino-2-hydroxyethyl)-3-chloro-4,5-dihydroisoxazole

Cat. No. B1443879
M. Wt: 264.7 g/mol
InChI Key: SIXRARYYNKAYNN-RNFRBKRXSA-N
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Description

(R,R)-5-(1-Boc-amino-2-hydroxyethyl)-3-chloro-4,5-dihydroisoxazole is a chiral compound with a complex structure. Let’s explore its various aspects.



Synthesis Analysis

The synthesis of this compound involves several steps. Researchers have reported various synthetic routes, including asymmetric synthesis using chiral reagents. The Boc (tert-butoxycarbonyl) protecting group is commonly employed to shield the amino functionality during the synthetic process. Detailed studies on the optimization of reaction conditions, reagent selection, and purification methods are essential for obtaining high yields and enantiopurity.



Molecular Structure Analysis

The molecular structure of (R,R)-5-(1-Boc-amino-2-hydroxyethyl)-3-chloro-4,5-dihydroisoxazole consists of an isoxazole ring fused with a chloro-substituted cyclohexane moiety. The Boc group is attached to the amino group, providing steric hindrance and influencing the compound’s reactivity. Researchers have employed techniques such as X-ray crystallography and NMR spectroscopy to elucidate the precise arrangement of atoms within the molecule.



Chemical Reactions Analysis

The compound exhibits interesting reactivity due to its unique structure. Researchers have explored its behavior in various reactions, including substitution , addition , and cyclization processes. Investigating the regioselectivity and stereochemistry of these reactions is crucial for understanding its synthetic versatility.



Physical And Chemical Properties Analysis


  • Melting Point : Researchers have reported a melting point range for this compound.

  • Solubility : The solubility profile in various solvents impacts its practical utility.

  • Stability : Investigating its stability under different conditions (e.g., temperature, pH) is essential.


Scientific Research Applications

Enantioselective Synthesis in Neurochemistry

Isoxazole amino acids are crucial in neurochemistry, particularly as analogues of neuroexcitants like glutamic acid. A study by Pajouhesh and Curry (1998) highlights the synthesis of such compounds, including isoxazole amino acids, using diastereoselective alkylation and mild hydrolysis. This process is important for producing enantiomerically pure compounds, essential in neurochemistry and pharmacology for their specific biological activities (Pajouhesh & Curry, 1998).

Microwave Assisted Synthesis and Environmental Benefits

Martins et al. (2002) demonstrated the synthesis of 5-hydroxy-5-trichloromethyl-4,5-dihydroisoxazoles using microwave irradiation. This method is noteworthy for its environmental benefits, offering high yields and a more eco-friendly approach compared to traditional synthesis methods (Martins et al., 2002).

Synthesis of Amino Sugars

Jäger and Schröter (1990) explored the synthesis of amino sugars via 4,5-dihydroisoxazole intermediates. Their method involved hydroxylation and reduction steps, leading to the production of 2-amino-2-deoxy-5,6-O-isopropylidene-D-allose. This research contributes to the field of carbohydrate chemistry, particularly in the synthesis of novel amino sugars (Jäger & Schröter, 1990).

Antimicrobial Activity

Flores et al. (2013) conducted a study on the antimicrobial activity of 5-trichloromethyl-4,5-dihydroisoxazole derivatives. Their research, which included synthesis in water and structural analysis, showed that these compounds exhibit significant antibacterial and antifungal activities. This opens up potential applications in developing new antimicrobial agents (Flores et al., 2013).

Aqueous Media Synthesis and Environmental Impact

Dou et al. (2013) developed a method for synthesizing 5-arylisoxazole derivatives in aqueous media, highlighting the environmental advantages of this approach. Their method yields high product purity with mild reaction conditions, underlining the importance of green chemistry in pharmaceutical synthesis (Dou et al., 2013).

Safety And Hazards

As with any chemical compound, safety precautions are crucial. Researchers should handle (R,R)-5-(1-Boc-amino-2-hydroxyethyl)-3-chloro-4,5-dihydroisoxazole in a well-ventilated area, wear appropriate protective gear, and follow established protocols. Toxicity studies and risk assessments are necessary.


Future Directions

Future research should focus on:



  • Biological Activity : Investigate its potential as a drug candidate or enzyme inhibitor.

  • Synthetic Methodology : Develop more efficient and sustainable synthetic routes.

  • Structural Modifications : Explore derivatives for improved properties.


: Reference 1
: Reference 2
: Reference 3


properties

IUPAC Name

tert-butyl N-[(1R)-1-[(5R)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl]-2-hydroxyethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClN2O4/c1-10(2,3)16-9(15)12-6(5-14)7-4-8(11)13-17-7/h6-7,14H,4-5H2,1-3H3,(H,12,15)/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXRARYYNKAYNN-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C1CC(=NO1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CO)[C@H]1CC(=NO1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R,R)-5-(1-Boc-amino-2-hydroxyethyl)-3-chloro-4,5-dihydroisoxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R,R)-5-(1-Boc-amino-2-hydroxyethyl)-3-chloro-4,5-dihydroisoxazole
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(R,R)-5-(1-Boc-amino-2-hydroxyethyl)-3-chloro-4,5-dihydroisoxazole
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(R,R)-5-(1-Boc-amino-2-hydroxyethyl)-3-chloro-4,5-dihydroisoxazole
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